Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate
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Overview
Description
Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspirodecane ring system. It has gained attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6,9-diazaspiro[45]decane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amines or alcohols .
Scientific Research Applications
Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate: Another spirocyclic compound with similar structural features.
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Shares the spirocyclic framework but differs in the position of functional groups.
Tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: Contains an additional oxygen atom in the spirocyclic ring.
Uniqueness
Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate is unique due to its specific spirocyclic structure and the position of its functional groups, which contribute to its distinct chemical and biological properties .
Biological Activity
Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that incorporates nitrogen atoms within its framework. This unique arrangement contributes to its potential pharmacological properties. The molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of approximately 238.29 g/mol.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Common methods include:
- Reagents : The synthesis often utilizes reagents such as dichloromethane or tetrahydrofuran as solvents, with catalysts like triethylamine to facilitate the reaction.
- Industrial Techniques : Large-scale production may employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays on human cancer cell lines have shown promising results:
Cell Line | IC50 (µM) |
---|---|
PC3 (Prostate Cancer) | 40.1 ± 7.9 |
DU145 (Prostate Cancer) | 98.14 ± 48.3 |
MCF-7 (Breast Cancer) | 75 ± 10 |
These findings indicate a dose-dependent decrease in cell viability, suggesting that this compound may induce apoptosis in cancer cells .
The mechanism of action for this compound involves interactions with specific molecular targets within cells. Preliminary studies suggest that the compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation but are crucial for understanding its therapeutic potential .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria from infected patients, demonstrating significant inhibition of growth compared to control groups.
- Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines, the compound was shown to have selective toxicity towards prostate cancer cells while exhibiting lower cytotoxicity in normal cell lines.
Properties
IUPAC Name |
tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-8-14-10-13(15)6-4-5-7-13/h14H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRIOZGQSDKGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC12CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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